molecular formula C13H11N5O4 B2607440 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide CAS No. 2034268-36-3

5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2607440
CAS RN: 2034268-36-3
M. Wt: 301.262
InChI Key: MGYGGFBFGGEAPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H11N5O4 and its molecular weight is 301.262. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide is a compound of interest in the field of organic synthesis, demonstrating a role in the auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This process results in the formation of γ-substituted non-natural amino acids through selective and efficient arylation and alkylation, highlighting its potential in modifying amino acids for pharmaceutical applications. The directing group in the molecule can be conveniently removed and recovered under mild conditions, making it a valuable tool in synthetic chemistry (Pasunooti et al., 2015).

Biological Activity Prediction

Another aspect of research involving this compound relates to the prediction of biological activity. A study involving the synthesis of bicyclic systems containing the 1,2,4-oxadiazole ring, derived from a one-pot condensation process, provided insights into the potential biological activity of these compounds. The predictive analysis suggested a range of biological activities, indicating the compound’s relevance in drug discovery and development (Kharchenko et al., 2008).

Antimycobacterial Activity

Compounds featuring the 1,2,4-oxadiazole ring, such as those related to 5-methyl-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-3-carboxamide, have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. This research demonstrated that such compounds possess a range of activities, potentially offering new avenues for tuberculosis treatment. The study emphasizes the importance of this class of compounds in the search for new therapeutic agents (Gezginci et al., 1998).

properties

IUPAC Name

5-methyl-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-7-4-9(17-21-7)13(20)15-6-11-16-12(18-22-11)8-2-3-14-10(19)5-8/h2-5H,6H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYGGFBFGGEAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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